Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate
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Overview
Description
Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate is an organic compound known for its complex structure and unique chemical properties It is part of a class of compounds called pyrimidoazepines, which are characterized by a fusion of pyrimidine and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor compound, such as a benzyl ester derivative, under acidic or basic conditions. The process might involve the following steps:
Starting with a benzyl ester derivative, typically subjected to an amination reaction to introduce the azepine moiety.
Cyclization under controlled acidic or basic conditions to form the fused ring structure.
Purification and crystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable reaction conditions and optimized synthetic routes. Large-scale production might use continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated synthesis platforms could further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can be used to introduce hydrogen atoms or convert certain functional groups to more reduced states.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzyl group or other functional moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (for halogenation) or alkylating agents.
Major Products Formed
The reactions described can lead to a variety of products, including:
Hydroxylated derivatives from oxidation.
Hydrogenated derivatives from reduction.
Substituted benzyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of various organic compounds.
Biology
Biologically, this compound is studied for its potential effects on cellular processes. Researchers explore its interactions with biological macromolecules, such as proteins and DNA, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It shows promise in the development of new drugs, particularly those targeting neurological and psychiatric conditions.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and materials. Its unique structure allows it to be used in the creation of innovative products.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and thereby affecting cellular pathways. This can result in alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar compounds to Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate include other pyrimidoazepine derivatives and fused ring structures. Examples are:
2,4-Dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine: Lacks the benzyl group, which may affect its solubility and reactivity.
Pyrimido[4,5-d]azepine derivatives: Similar fused ring structures but with different substituents, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific benzyl group substitution, which imparts distinctive chemical properties and potential biological activities, setting it apart from other compounds in its class.
Properties
IUPAC Name |
benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLIPKSEFZOCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677827 |
Source
|
Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207369-43-4 |
Source
|
Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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